

# Application Notes and Protocols for CT1113 in Ubiquitin-Proteasome System Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CT1113 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Peptidases 25 (USP25) and 28 (USP28), two key deubiquitinating enzymes (DUBs) within the ubiquitin-proteasome system (UPS).[1] The UPS plays a critical role in maintaining protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. USP25 and USP28 have been shown to stabilize a variety of oncoproteins by removing ubiquitin tags, thereby preventing their proteasomal degradation.[2] By inhibiting USP25 and USP28, CT1113 promotes the degradation of these oncoproteins, leading to anti-tumor effects in various cancer models.[1][3] These application notes provide detailed protocols for utilizing CT1113 as a tool to study the UPS and for preclinical evaluation of its therapeutic potential.

## **Mechanism of Action**

**CT1113** dually inhibits the deubiquitinase activity of USP25 and USP28. This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of their substrate proteins. Key substrates of USP25 and/or USP28 that are destabilized by **CT1113** include:

- c-MYC: A major oncogenic transcription factor.[1][3]
- NOTCH1: A critical signaling protein in T-cell acute lymphoblastic leukemia (T-ALL).[4]



- BCR-ABL1: The fusion protein driving Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[5]
- YTHDF2: An m6A RNA-binding protein involved in immune evasion.[2]
- Sterol Regulatory Element-Binding Protein 1 (SREBP1): A key regulator of lipogenesis.[4]

The degradation of these oncoproteins by **CT1113** treatment results in the inhibition of cancer cell proliferation, induction of apoptosis, and potentiation of anti-tumor immunity.[2][5]

**Data Presentation** 

**In Vitro Efficacy of CT1113** 

| Cell Line               | Cancer<br>Type                                        | Assay         | IC50 / Effect            | Treatment<br>Duration | Reference |
|-------------------------|-------------------------------------------------------|---------------|--------------------------|-----------------------|-----------|
| Sup-B15, BV-<br>173     | Ph-positive Acute Lymphoblasti c Leukemia (Ph+ALL)    | MTS Assay     | ~200 nM                  | 72 hours              | [5]       |
| Ba/F3 (T315I<br>mutant) | Ph-positive Acute Lymphoblasti c Leukemia (Ph+ALL)    | MTS Assay     | ~200 nM                  | 72 hours              | [5]       |
| Jurkat,<br>MOLT-4       | T-cell Acute<br>Lymphoblasti<br>c Leukemia<br>(T-ALL) | Not specified | Growth<br>inhibition     | Not specified         | [4]       |
| SW1990                  | Pancreatic<br>Cancer                                  | Not specified | Tumor growth suppression | Not specified         | [3]       |
| HCT116                  | Colon Cancer                                          | Not specified | Tumor growth suppression | Not specified         | [3]       |



**In Vivo Efficacy of CT1113** 

| Cancer Model                         | Animal Model     | Dosing<br>Regimen                    | Outcome                                                                | Reference |
|--------------------------------------|------------------|--------------------------------------|------------------------------------------------------------------------|-----------|
| Pancreatic<br>Cancer (SW1990<br>CDX) | Balb/c nude mice | Not specified                        | Significant tumor<br>growth<br>suppression,<br>decreased MYC<br>levels | [1][3]    |
| Ph+ALL (Ba/F3<br>allograft)          | Not specified    | Tolerated doses<br>(intraperitoneal) | Significant<br>growth inhibitory<br>effect, prolonged<br>survival      | [5]       |

# Experimental Protocols Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of **CT1113** on the viability and proliferation of cancer cell lines.

#### Materials:

- CT1113 (stock solution in DMSO)
- · Cancer cell lines of interest
- Complete cell culture medium
- · 96-well plates
- MTS or MTT reagent
- Solubilization solution (for MTT)
- Microplate reader

## Protocol:



## · Cell Seeding:

- Trypsinize and count cells.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium.
- Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

## Compound Treatment:

- Prepare serial dilutions of CT1113 in complete culture medium. A starting range of 1 nM to 10 μM is recommended.
- Include a vehicle control (DMSO) at the same concentration as the highest CT1113 concentration.
- $\circ$  Carefully remove the medium from the wells and replace it with 100  $\mu$ L of medium containing the different concentrations of **CT1113**.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- MTS/MTT Addition and Incubation:
  - For MTS: Add 20 μL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
  - For MTT: Add 10 μL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
     After incubation, carefully remove the medium and add 100 μL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition:
  - Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance (media only).



- Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
- Plot the percentage of viability against the log of the CT1113 concentration and use a nonlinear regression to calculate the IC50 value.

# **Western Blotting for Protein Degradation**

This protocol is to assess the effect of **CT1113** on the protein levels of USP25/28 substrates.

#### Materials:

- CT1113
- Cancer cell lines
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-BCR-ABL1, anti-USP25, anti-USP28, anti-GAPDH/β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Protocol:

Cell Treatment and Lysis:



- Plate cells and treat with various concentrations of CT1113 or vehicle for the desired time (e.g., 6, 12, 24 hours).
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
  - Transfer the separated proteins to a membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 5-10 minutes each.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again as in the previous step.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.



• Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

# **Apoptosis Assay (Annexin V-FITC/PI Staining)**

This protocol is to quantify the induction of apoptosis by CT1113.

| at |  |  |
|----|--|--|
|    |  |  |
|    |  |  |
|    |  |  |

- CT1113
- Cancer cell lines
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- · Flow cytometer

## Protocol:

- · Cell Treatment:
  - Seed cells and treat with different concentrations of CT1113 or vehicle for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting and Staining:
  - Harvest both adherent and floating cells.
  - Wash the cells with cold PBS.
  - Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
  - $\circ$  To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - $\circ~$  Add 400  $\mu L$  of 1X Binding Buffer to each tube.



- o Analyze the cells by flow cytometry within 1 hour.
- Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
- Data Interpretation:
  - Annexin V-negative / PI-negative: Live cells
  - Annexin V-positive / PI-negative: Early apoptotic cells
  - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
  - Annexin V-negative / PI-positive: Necrotic cells

## In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of **CT1113** in a mouse xenograft model.

### Materials:

- CT1113
- Vehicle for in vivo administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
- Immunocompromised mice (e.g., nude or NSG mice)
- Cancer cell line for tumor implantation
- Calipers for tumor measurement

#### Protocol:

- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of the mice.



- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Animal Grouping and Treatment:
  - Randomize the mice into treatment groups (e.g., vehicle control and different doses of CT1113).
  - Administer CT1113 or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., once or twice daily). A starting dose could be in the range of 25-50 mg/kg, based on preclinical data.
- Monitoring and Data Collection:
  - Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - Monitor the body weight and general health of the mice throughout the study.
- Endpoint and Analysis:
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
  - Excise the tumors, weigh them, and process them for further analysis (e.g., western blotting or immunohistochemistry).
  - Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the anti-tumor efficacy of CT1113.

# **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of CT1113.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating CT1113.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. USP25 maintains KRAS expression and inhibiting the deubiquitinase suppresses KRAS signaling in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Paper: CT1113, a Potent, Oral Small Molecule Inhibitor of USP25, Demonstrates Anti-Tumor Activity in Ph-Positive Acute Lymphoblastic Leukaemia [ash.confex.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CT1113 in Ubiquitin-Proteasome System Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#ct1113-for-studying-the-ubiquitin-proteasome-system]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com